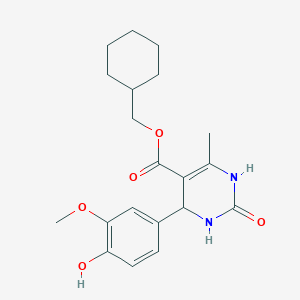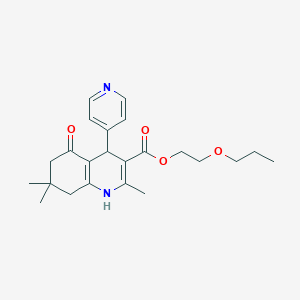![molecular formula C17H18BrClO3 B5206592 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene, also known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a selective estrogen receptor modulator (SERM), meaning it can selectively target estrogen receptors in different tissues, leading to a variety of physiological effects.
Mechanism of Action
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene acts as a SERM by selectively targeting estrogen receptors in different tissues. In breast tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen antagonist, inhibiting the growth of estrogen-dependent breast cancer cells. In bone tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen agonist, promoting bone growth and reducing the risk of osteoporosis. In cardiovascular tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen agonist, reducing the risk of cardiovascular disease.
Biochemical and Physiological Effects:
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have a variety of biochemical and physiological effects. In breast tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can inhibit the growth of estrogen-dependent breast cancer cells by blocking the binding of estrogen to its receptor. In bone tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can promote bone growth and reduce the risk of osteoporosis by stimulating the production of bone cells. In cardiovascular tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can reduce the risk of cardiovascular disease by reducing inflammation and improving lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in lab experiments is its selective targeting of estrogen receptors in different tissues. This allows researchers to study the effects of estrogen on specific tissues without affecting other tissues. However, one limitation of using 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene is its potential toxicity, as high doses of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene have been shown to cause liver damage in animal studies.
Future Directions
There are many potential future directions for research involving 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene. One area of interest is its potential use in breast cancer prevention and treatment. Another area of interest is its potential use in bone health research, as 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to promote bone growth and reduce the risk of osteoporosis. Additionally, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene may have potential applications in cardiovascular disease research, as it has been shown to reduce inflammation and improve lipid metabolism. Further research is needed to fully understand the potential applications of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in scientific research.
Synthesis Methods
The synthesis of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction of 4-bromo-2-chloro-1-nitrobenzene with 3-methoxyphenol and 4-bromo-1-chlorobutane in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in high purity.
Scientific Research Applications
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its potential applications in scientific research. Its ability to selectively target estrogen receptors in different tissues has led to its use in a variety of studies, including breast cancer research, bone health research, and cardiovascular disease research.
properties
IUPAC Name |
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClO3/c1-20-14-5-4-6-15(12-14)21-9-2-3-10-22-17-8-7-13(18)11-16(17)19/h4-8,11-12H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNFFVACNIYSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5206515.png)
![4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5206523.png)
![2-(5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5206538.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)

![N-[4-(aminosulfonyl)phenyl]-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5206569.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)